2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19950272
InChI: InChI=1S/C11H17BrN2OS/c12-11-7-10(9-16-11)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2
SMILES:
Molecular Formula: C11H17BrN2OS
Molecular Weight: 305.24 g/mol

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC19950272

Molecular Formula: C11H17BrN2OS

Molecular Weight: 305.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol -

Specification

Molecular Formula C11H17BrN2OS
Molecular Weight 305.24 g/mol
IUPAC Name 2-[4-[(5-bromothiophen-3-yl)methyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C11H17BrN2OS/c12-11-7-10(9-16-11)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2
Standard InChI Key RGAUBLWSHOCDKE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCO)CC2=CSC(=C2)Br

Introduction

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a bromothiophene group linked to a piperazine ring, which is further functionalized with an ethan-1-ol moiety. Its structural complexity and functional groups suggest possible bioactivity, making it of interest for drug discovery and other biomedical applications.

Synthesis

The synthesis of this compound typically involves:

  • Functionalization of thiophene with a bromine atom at the 5-position.

  • Alkylation of piperazine with the bromothiophene derivative.

  • Introduction of the ethan-1-ol group through nucleophilic substitution or reductive amination.

Detailed reaction conditions are not available in the provided sources but would likely involve standard organic synthesis techniques such as refluxing in polar solvents and purification via recrystallization or chromatography.

Potential Applications

The compound's structure suggests potential applications in:

  • Pharmaceutical Research: The combination of piperazine and thiophene motifs is common in drug design due to their ability to interact with biological receptors.

  • Anticancer Activity: Similar compounds have shown cytotoxicity against cancer cell lines, suggesting this compound may warrant evaluation for such properties .

  • CNS Disorders: Piperazine derivatives are often explored for neurological conditions, including anxiety and depression .

Biological Activity

While specific biological data for this compound are not available, related compounds exhibit:

  • High receptor binding affinity due to the piperazine core.

  • Potential anti-inflammatory or anticancer activity from the bromothiophene moiety .

  • Drug-like properties from the ethan-1-ol group, improving solubility and bioavailability.

Molecular Modeling and Drug-Likeness

Computational tools such as SwissADME or molecular docking studies can predict:

  • Lipophilicity (LogP values).

  • Drug-likeness parameters (e.g., Lipinski’s Rule of Five).

  • Potential binding sites on target proteins.

Such analyses would provide insights into its pharmacokinetics and pharmacodynamics.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
1-(5-Bromothiophen-2-yl)methylpiperazineBromothiophene + PiperazineAnticancer, CNS disorders
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}Bromophenyl + Piperazine + TriazoleAntitumor activity

The addition of an ethan-1-ol group in the target compound differentiates it by enhancing solubility and potentially modifying its biological activity profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator